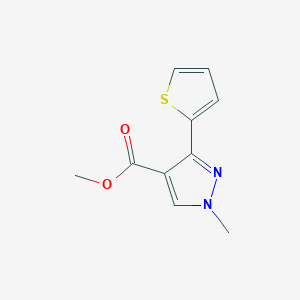

![molecular formula C9H9N3S B1482706 4-amino-6-[(thiophén-2-yl)méthyl]pyrimidine CAS No. 2091360-11-9](/img/structure/B1482706.png)

4-amino-6-[(thiophén-2-yl)méthyl]pyrimidine

Vue d'ensemble

Description

Molecular Structure Analysis

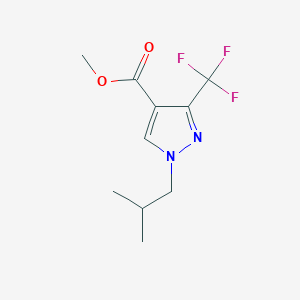

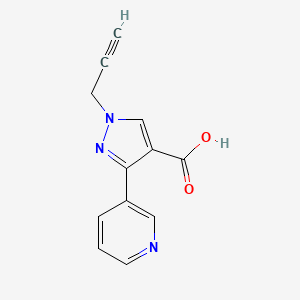

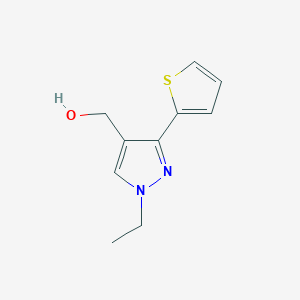

The molecular structure of 6-[(Thiophen-2-yl)methyl]pyrimidin-4-amine consists of a pyrimidine ring linked to a thiophene moiety. The sulfur atom in the thiophene ring contributes to its unique properties and potential biological activity .

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Applications antimicrobiennes

Les dérivés du thiophène ont été rapportés pour présenter des propriétés antimicrobiennes significatives . La présence de la partie thiophène dans la structure de la 4-amino-6-[(thiophén-2-yl)méthyl]pyrimidine pourrait potentiellement contribuer au développement de nouveaux agents antimicrobiens pouvant être utilisés pour lutter contre diverses infections bactériennes et fongiques.

Effets anti-inflammatoires et analgésiques

La structure du composé suggère des activités potentielles anti-inflammatoires et analgésiques . Ces propriétés en font un candidat pour le développement de nouveaux médicaments pouvant soulager la douleur et réduire l'inflammation dans des affections telles que l'arthrite et d'autres maladies inflammatoires.

Activité antitumorale

Il existe des preuves suggérant que les dérivés du thiophène peuvent présenter une activité antitumorale . Cela fait de la this compound une molécule d'intérêt pour la recherche sur le cancer, où elle pourrait être utilisée pour développer de nouveaux agents chimiothérapeutiques.

Inhibition de la corrosion

En plus des applications médicinales, les composés du thiophène ont été utilisés comme inhibiteurs de corrosion pour les métaux . Cette application est précieuse dans les environnements industriels où la préservation des métaux est essentielle.

Science des matériaux : Diodes électroluminescentes (DEL)

Les dérivés du thiophène sont utilisés dans la fabrication de diodes électroluminescentes (DEL) en science des matériaux . Les propriétés électroniques

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit the activity of the hiv-1 recombinant reverse transcriptase .

Mode of Action

It’s known that similar compounds inhibit the activity of the hiv-1 recombinant reverse transcriptase , which is a key enzyme in the replication of HIV.

Biochemical Pathways

It’s known that similar compounds inhibit the activity of the hiv-1 recombinant reverse transcriptase , which plays a crucial role in the replication of HIV, thus affecting the viral replication pathway.

Result of Action

Similar compounds have been found to inhibit the activity of the hiv-1 recombinant reverse transcriptase , which could potentially lead to a decrease in the replication of HIV.

Analyse Biochimique

Biochemical Properties

6-[(Thiophen-2-yl)methyl]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as dihydrofolate reductase (DHFR), which is crucial in the folate metabolism pathway . The compound acts as an inhibitor of DHFR, thereby affecting the synthesis of nucleotides and, consequently, DNA replication and repair. Additionally, 6-[(Thiophen-2-yl)methyl]pyrimidin-4-amine has shown interactions with various proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of 6-[(Thiophen-2-yl)methyl]pyrimidin-4-amine on cellular processes are profound. It has been demonstrated to influence cell signaling pathways, particularly those involving tyrosine kinases . By inhibiting these kinases, the compound can alter gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis. Studies have shown that 6-[(Thiophen-2-yl)methyl]pyrimidin-4-amine can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, 6-[(Thiophen-2-yl)methyl]pyrimidin-4-amine exerts its effects through several mechanisms. It binds to the active site of DHFR, inhibiting its activity and thus disrupting the folate metabolism pathway . This inhibition leads to a decrease in the synthesis of thymidylate, an essential component of DNA. Additionally, the compound interacts with tyrosine kinases, inhibiting their phosphorylation activity and thereby affecting downstream signaling pathways . These interactions result in altered gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-[(Thiophen-2-yl)methyl]pyrimidin-4-amine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to 6-[(Thiophen-2-yl)methyl]pyrimidin-4-amine can lead to sustained inhibition of DHFR and tyrosine kinases, resulting in prolonged effects on cellular function . The compound’s stability and activity may be influenced by factors such as temperature, pH, and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of 6-[(Thiophen-2-yl)methyl]pyrimidin-4-amine in animal models vary with dosage. At lower doses, the compound has been shown to effectively inhibit DHFR and tyrosine kinases without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

6-[(Thiophen-2-yl)methyl]pyrimidin-4-amine is involved in several metabolic pathways, primarily those related to folate metabolism . The compound’s inhibition of DHFR disrupts the conversion of dihydrofolate to tetrahydrofolate, leading to a decrease in the synthesis of nucleotides and amino acids . This disruption affects metabolic flux and can result in altered levels of various metabolites. Additionally, the compound may interact with other enzymes and cofactors involved in related metabolic pathways .

Transport and Distribution

Within cells and tissues, 6-[(Thiophen-2-yl)methyl]pyrimidin-4-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the nucleus and cytoplasm, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its lipophilicity and the presence of specific transporters .

Subcellular Localization

The subcellular localization of 6-[(Thiophen-2-yl)methyl]pyrimidin-4-amine plays a crucial role in its activity and function. The compound has been observed to localize primarily in the nucleus and cytoplasm, where it interacts with DHFR and tyrosine kinases . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzymes and proteins to exert its effects.

Propriétés

IUPAC Name |

6-(thiophen-2-ylmethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c10-9-5-7(11-6-12-9)4-8-2-1-3-13-8/h1-3,5-6H,4H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZUTZIRWRRXDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.